molecular formula C7H8N2O4 B1629199 (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl acetate CAS No. 98277-03-3

(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl acetate

Cat. No. B1629199
CAS RN: 98277-03-3
M. Wt: 184.15 g/mol
InChI Key: ZCZLFOLDLIUNHA-UHFFFAOYSA-N
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Description

“(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl acetate” is a chemical compound with the molecular formula C8H10N2O4 . It is also known as "methyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate" . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5yl methacrylates were synthesized for the first time by reaction of 5-hydroxyuracil derivatives with methacrylic anhydride . The 5-Hydroxyuracil derivatives are involved in this reaction in the dioxo form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O4/c1-5-3-10(4-6(11)14-2)8(13)9-7(5)12/h3H,4H2,1-2H3,(H,9,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 198.18 . The compound is stored at a temperature between 2 and 8 degrees Celsius .

Scientific Research Applications

  • Synthesis and Structural Analysis : One study focused on the synthesis and structural analysis of hydrazones derived from a related compound. They found that the reaction of this compound with β-dicarbonyl compounds proceeds regioselectively, leading to various derivatives depending on the β-dicarbonyl reaction component (Meshcheryakova & Kataev, 2014).

  • Molecular Imprinting and Polymer Enhancement : Another study investigated the use of a related compound in the enhancement of molecular imprinted polymers. These polymers showed potential for use as organic fillers in paper sheets, displaying properties like increased tensile strength and antimicrobial activities (Fahim & Abu-El Magd, 2021).

  • Alkylation Studies : Research on the alkylation of pyrimidine derivatives with chloroacetic acid esters revealed the formation of previously unknown alkyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetates and related compounds. This provides insights into new potential synthetic pathways for derivatives of this compound (Krivonogov et al., 2004).

  • Synthesis and Characterization in Chemistry : The synthesis and characterization of various derivatives of this compound have been extensively studied, including the synthesis of enantiomers and their yields and structural characterization through various analytical methods (Xiong Jing, 2011).

  • Antimicrobial and Antitumor Activities : Several studies have explored the antimicrobial and antitumor activities of derivatives of this compound. For instance, certain derivatives showed low antibacterial and antitumor activity, which is significant for the development of new therapeutic agents (Gasparyan et al., 2016).

  • Natural Product Research : Research into natural products isolated from Portulaca oleracea L. identified derivatives of this compound, demonstrating anti-inflammatory and anticholinesterase bioactivities. This highlights its potential in natural product chemistry and pharmacology (Song et al., 2023).

properties

IUPAC Name

(2,4-dioxo-1H-pyrimidin-5-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-4(10)13-3-5-2-8-7(12)9-6(5)11/h2H,3H2,1H3,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZLFOLDLIUNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618476
Record name (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl acetate

CAS RN

98277-03-3
Record name (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KS Toti, F Verbeke, MDP Risseeuw, V Frecer… - Bioorganic & medicinal …, 2013 - Elsevier
We report the synthesis of 5′-modified thymidines (16, 18, 21, 23) and 5,5′-bis-substituted 2′-deoxyuridine analogues (30, 47) as inhibitors of thymidine monophosphate kinase of …
Number of citations: 17 www.sciencedirect.com

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